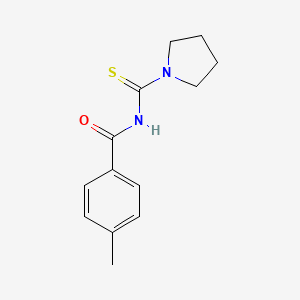

![molecular formula C14H17N3O4S2 B2797154 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899976-85-3](/img/structure/B2797154.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

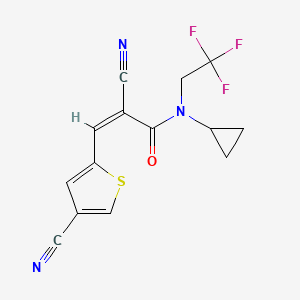

The compound is a derivative of 1,2,4-benzothiadiazine 1,1-dioxides , which are a class of fused heterocyclic scaffolds. These compounds are known for their environmental compatibility and a wide range of biological and pharmacological activities, such as antibacterial, antioxidant, anticancer, aldose reductase inhibitors, and positive allosteric modulators .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound appears to contain a 1,2,4-benzothiadiazine 1,1-dioxide core, which is a six-membered ring containing nitrogen and sulfur atoms .科学的研究の応用

Synthetic Methodologies and Derivatives

Microwave-Assisted Synthesis of Heterocyclic Systems Research by Shiradkar and Kale (2006) explored the microwave-assisted synthesis of condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4][1,3,4]thiadiazines and thiadiazoles, which are structurally related to the specified compound. Their work highlighted the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds with potential bioactivity (Shiradkar & Kale, 2006).

Cyclization to Benzothiadiazines Kalogirou, Kourtellaris, and Koutentis (2021) discussed the cyclization of diamino benzamides to benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, showcasing the synthetic versatility of thiadiazine derivatives. This study provides insight into the synthetic pathways that could be relevant for derivatives of the compound (Kalogirou et al., 2021).

Biological Activities

Anticancer Activities Kamal, Srikanth, Ashraf, and colleagues (2011) investigated benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones for their anticancer activities. Their findings indicated moderate to good inhibitory activity against various cancer cell lines, suggesting the potential therapeutic applications of similar compounds (Kamal et al., 2011).

Antimicrobial and Antioxidant Properties Zia-ur-Rehman and colleagues (2009) synthesized 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, exhibiting preliminary antibacterial and DPPH radical scavenging activities. This research underscores the antimicrobial and antioxidant potential of benzothiazine derivatives, which could extend to the compound in focus (Zia-ur-Rehman et al., 2009).

作用機序

Target of Action

The compound, also known as 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide, primarily targets primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a static quenching process . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and neutralization of PAAs . By introducing an electron-deficient monomer into a 2D framework, the compound forms fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high sensitivity and selectivity for PAA detection by fluorescence quenching .

Pharmacokinetics

The compound’s high stability, porosity, and fluorescence performance suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the highly sensitive and selective detection of PAAs . It exhibits unprecedented low detection limits toward phenylamine (PA) and p-phenylenediamine (PDA), surpassing all reported fluorescent sensors .

特性

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c18-13(15-8-10-4-3-7-21-10)9-22-14-16-11-5-1-2-6-12(11)23(19,20)17-14/h1-2,5-6,10H,3-4,7-9H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVBUCOFOFJRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797086.png)

![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)